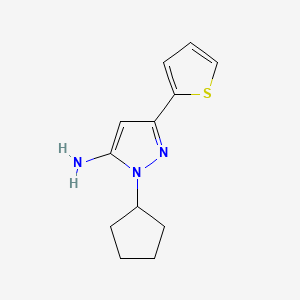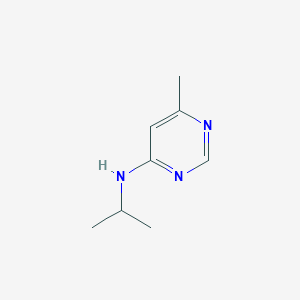
Clorhidrato de 4-Metilazepano
Descripción general
Descripción
4-Methylazepane hydrochloride: is a chemical compound with the molecular formula C7H16ClN and a molecular weight of 149.66 g/mol . It is a hydrochloride salt form of 4-methylazepane, which is a seven-membered heterocyclic amine. This compound is typically found in solid form and is used in various scientific research applications .
Aplicaciones Científicas De Investigación
4-Methylazepane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological systems and as a potential ligand in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 4-methylazepane hydrochloride typically involves the following steps:
Cyclization Reaction: The starting material, 4-methylhexan-1-amine, undergoes cyclization to form 4-methylazepane.
Hydrochloride Formation: The 4-methylazepane is then treated with hydrochloric acid to form 4-methylazepane hydrochloride.
Industrial Production Methods:
In industrial settings, the production of 4-methylazepane hydrochloride may involve bulk synthesis methods, including:
Batch Processing: Large quantities of starting materials are reacted in a batch reactor.
Continuous Flow Processing: The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
4-Methylazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed:
Oxidation Products: N-oxides.
Reduction Products: Secondary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 4-methylazepane hydrochloride involves its interaction with molecular targets in biological systems. It can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
4-Methylpiperidine: A six-membered ring analog with similar chemical properties.
4-Methylhexan-1-amine: The precursor in the synthesis of 4-methylazepane hydrochloride.
4-Methylazepane: The parent compound without the hydrochloride salt form.
Uniqueness:
4-Methylazepane hydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered analogs. This structural difference can influence its reactivity, binding affinity, and overall behavior in various applications .
Propiedades
IUPAC Name |
4-methylazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7-3-2-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELLHTYIQRIKQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(oxan-4-yl)methyl]cyclohexanamine](/img/structure/B1465714.png)



![2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1465720.png)
![4-[2-(4-Methoxybenzylamino)ethyl]phenol](/img/structure/B1465722.png)




![[2-(Cyclopentyloxy)-4-methoxyphenyl]methanamine](/img/structure/B1465729.png)

